molecular formula C20H20O3S B2930827 Ethyl 3'-methyl-5-oxo-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate CAS No. 1798490-79-5

Ethyl 3'-methyl-5-oxo-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B2930827
CAS No.: 1798490-79-5
M. Wt: 340.44
InChI Key: VLNWVYZKSGDORR-UHFFFAOYSA-N
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Description

Ethyl 3'-methyl-5-oxo-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate is a bicyclic compound featuring a tetrahydro-[1,1'-biphenyl] core fused with a thiophene ring and substituted with a ketone (5-oxo) and an ethyl ester group at the 4-position. Its synthesis likely involves multicomponent reactions, such as Diels-Alder cycloaddition followed by palladium-catalyzed cross-coupling, as evidenced by analogous protocols for related tetrahydrobiphenyl derivatives . The thiophene moiety enhances electronic delocalization, while the ester and ketone groups contribute to its polarity and reactivity.

Properties

IUPAC Name

ethyl 4-(3-methylphenyl)-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3S/c1-3-23-20(22)19-16(18-8-5-9-24-18)11-15(12-17(19)21)14-7-4-6-13(2)10-14/h4-10,12,16,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNWVYZKSGDORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=CC(=C2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3'-methyl-5-oxo-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

The compound's chemical formula is C17H19O3SC_{17}H_{19}O_3S, with a molecular weight of 315.40 g/mol. Its structure includes a tetrahydro-biphenyl core with a thiophene ring and an ester functional group, which are often associated with diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

Compound MIC (µg/mL) Activity
Compound 12.50Antibacterial
Compound 210.00Antifungal
Ethyl derivative20.00Antimicrobial

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds similar to ethyl 3'-methyl-5-oxo have demonstrated anti-inflammatory effects. For example, stabilization of human red blood cell membranes (HRBC) was observed with percentages ranging from 86.70% to 99.25% in various studies .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The ethyl derivative was tested alongside other compounds, revealing IC50 values indicating moderate cytotoxic effects on cancer cell lines:

Compound IC50 (µM)
Ethyl derivative163.3
Compound A170
Compound B86.2

These findings suggest that while the compound exhibits some cytotoxicity, it may still hold therapeutic potential depending on the target cells.

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of ethyl derivatives to various biological targets. These computational analyses suggest that the compound can effectively interact with specific enzymes and receptors involved in disease processes, further supporting its potential as a lead compound for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule:

Compound Name Key Features Physical/Chemical Data Reference
Methyl 2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate Lacks thiophene and ketone; simpler biphenyl ester Synthesized via Pd-catalyzed cross-coupling
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate Benzo[b]thiophene core; acetylated hydroxyls mp 174–178°C; IR νmax 1774, 1721 cm⁻¹
Dimethyl 4'-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2,4-dicarboxylate Bromo substituent; dual ester groups Crystal structure analyzed (C–Br bond: 1.903 Å)
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Amino-substituted thiophene; no biphenyl system Synthesized via Gewald reaction
Methyl [1,1'-biphenyl]-4-carboxylate Planar biphenyl; methyl ester Hydrolytic stability studied in rat plasma

Key Observations :

  • Ester group stability : Ethyl esters (target compound) exhibit slower hydrolysis than methyl esters (e.g., methyl [1,1'-biphenyl]-4-carboxylate) in biological media due to steric hindrance .
  • Ketone functionality (5-oxo) may increase hydrogen-bonding capacity compared to non-oxidized analogues (e.g., methyl 2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate) .
Physicochemical Properties
  • Solubility : The ethyl ester and thiophene groups enhance lipophilicity compared to methyl esters (e.g., methyl [1,1'-biphenyl]-4-carboxylate) .
  • Crystal Packing : ’s dimethyl analogue shows Br···O halogen bonding (2.903 Å) and C–H···O interactions, suggesting similar intermolecular forces govern the target compound’s solid-state behavior .
Reactivity and Stability
  • Hydrolytic Stability : Ethyl esters (target) are more resistant to base- and plasma-mediated hydrolysis than methyl esters, as shown in comparative studies of homologous esters .
  • Electrophilic Substitution : The thiophene’s electron-rich nature may direct electrophilic attacks to the α-position, contrasting with the biphenyl core’s para preference .

Research Findings and Implications

  • Synthetic Efficiency : Pd-catalyzed cross-coupling (as in ) achieves >90% yields for biphenyl esters, suggesting scalability for the target compound .
  • Crystallography : Hirshfeld surface analysis () highlights the role of thiophene in dictating molecular interactions, which could inform co-crystal engineering for improved solubility .

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